QUPD

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

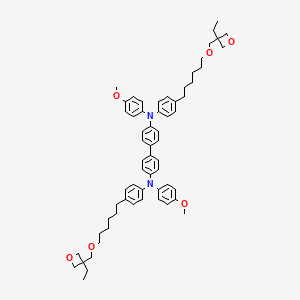

4-[6-[(3-ethyloxetan-3-yl)methoxy]hexyl]-N-[4-[4-[4-[6-[(3-ethyloxetan-3-yl)methoxy]hexyl]-N-(4-methoxyphenyl)anilino]phenyl]phenyl]-N-(4-methoxyphenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H76N2O6/c1-5-61(45-69-46-61)43-67-41-13-9-7-11-15-49-17-25-53(26-18-49)63(57-33-37-59(65-3)38-34-57)55-29-21-51(22-30-55)52-23-31-56(32-24-52)64(58-35-39-60(66-4)40-36-58)54-27-19-50(20-28-54)16-12-8-10-14-42-68-44-62(6-2)47-70-48-62/h17-40H,5-16,41-48H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPTUKQSJYQXMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC1)COCCCCCCC2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=C(C=C5)CCCCCCOCC6(COC6)CC)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H76N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201105926 | |

| Record name | [1,1′-Biphenyl]-4,4′-diamine, N4,N4′-bis[4-[6-[(3-ethyl-3-oxetanyl)methoxy]hexyl]phenyl]-N4,N4′-bis(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201105926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

945.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864130-79-0 | |

| Record name | [1,1′-Biphenyl]-4,4′-diamine, N4,N4′-bis[4-[6-[(3-ethyl-3-oxetanyl)methoxy]hexyl]phenyl]-N4,N4′-bis(4-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864130-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Biphenyl]-4,4′-diamine, N4,N4′-bis[4-[6-[(3-ethyl-3-oxetanyl)methoxy]hexyl]phenyl]-N4,N4′-bis(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201105926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Core Principles of Quantum Dot Fluorescence for Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a technical resource on the foundational principles of quantum dot fluorescence. It is designed for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of quantum dot photophysics, experimental applications, and data interpretation. This document details the quantum mechanical underpinnings of quantum dot fluorescence, provides structured quantitative data for comparative analysis, and offers detailed protocols for key experimental procedures.

Fundamental Principles of Quantum Dot Fluorescence

Quantum dots (QDs) are semiconductor nanocrystals, typically ranging in size from 2 to 10 nanometers, that exhibit unique optical and electronic properties due to quantum mechanical effects. Their fluorescence is characterized by high brightness, exceptional photostability, broad absorption spectra, and narrow, size-tunable emission spectra, making them superior alternatives to traditional organic fluorophores in many biological applications.

The Quantum Confinement Effect

The fluorescence of quantum dots originates from a phenomenon known as the quantum confinement effect. When the size of a semiconductor crystal is reduced to a scale comparable to or smaller than its exciton (B1674681) Bohr radius, the charge carriers (electrons and holes) become spatially confined in all three dimensions. This confinement leads to the quantization of energy levels, similar to those of an atom, resulting in discrete energy states rather than the continuous energy bands found in bulk semiconductors.

Upon absorption of a photon with energy greater than the bandgap of the quantum dot, an electron is promoted from the valence band to the conduction band, leaving behind a positively charged "hole". This electron-hole pair is known as an exciton. The subsequent recombination of the electron and hole results in the emission of a photon, the energy (and therefore color) of which is determined by the energy difference between the discrete energy levels.

The size of the quantum dot directly dictates the energy of the emitted light. Smaller quantum dots exhibit stronger confinement, leading to a larger energy gap and the emission of higher-energy, shorter-wavelength light (e.g., blue and green). Conversely, larger quantum dots have weaker confinement, a smaller energy gap, and emit lower-energy, longer-wavelength light (e.g., orange and red). This size-tunable emission is a key advantage of quantum dots, allowing for the creation of a wide palette of fluorescent labels.

Photophysical Properties

Several key photophysical parameters characterize the fluorescence of quantum dots:

-

Quantum Yield (QY): This is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. High-quality quantum dots can exhibit quantum yields approaching 100%.

-

Fluorescence Lifetime (τ): This is the average time an electron spends in the excited state before returning to the ground state. The fluorescence lifetime of quantum dots is typically in the range of tens of nanoseconds.

-

Extinction Coefficient (ε): This parameter quantifies the ability of a quantum dot to absorb light at a specific wavelength. Quantum dots possess very high extinction coefficients, contributing to their exceptional brightness.

Factors Influencing Fluorescence

The fluorescence of quantum dots can be influenced by several factors, including:

-

Surface Chemistry: The surface of a quantum dot plays a critical role in its photophysical properties. Passivating the core with a shell of a wider bandgap semiconductor material, such as zinc sulfide (B99878) (ZnS) on a cadmium selenide (B1212193) (CdSe) core, can significantly enhance the quantum yield and photostability by reducing non-radiative recombination pathways at the surface.

-

Environmental Factors: The local environment, including pH and the presence of certain ions, can affect the fluorescence intensity of quantum dots.

-

Photoblinking and Photobleaching: Quantum dots can exhibit fluorescence intermittency, known as "blinking," where they randomly switch between "on" and "off" states. While generally considered a drawback, this property has been exploited in super-resolution imaging techniques. Quantum dots are significantly more resistant to photobleaching (irreversible loss of fluorescence) compared to organic dyes.

Quantitative Data on Quantum Dot Properties

For researchers and drug development professionals, the selection of an appropriate quantum dot for a specific application depends on its quantitative photophysical properties. The following tables summarize key parameters for some commonly used quantum dots.

| Quantum Dot Type | Emission Peak (nm) | Quantum Yield (%) | Fluorescence Lifetime (ns) | Extinction Coefficient (M⁻¹cm⁻¹) at first excitonic peak | Reference(s) |

| CdSe/ZnS | |||||

| Green | ~525 | >50 | ~23.5 | ~1.0 x 10⁵ | |

| Orange | ~605 | >50 | ~26 | ~2.5 x 10⁵ | |

| Red | ~655 | >50 | ~26 | ~8.0 x 10⁵ | |

| InP/ZnS | |||||

| Green | ~530 | >60 | ~80-120 | Not specified | |

| Orange | ~590 | >30 | ~80-120 | Not specified | |

| Red | ~630 | >60 | ~80-120 | Not specified | |

| Carbon QDs | |||||

| Blue Emission | ~455 | ~6.21 | ~3.02 | Not specified | |

| Arginine-CQDs | Not specified | ~86 | ~8.0 | Not specified |

Note: The values presented in this table are approximate and can vary depending on the specific synthesis method, surface coating, and measurement conditions. Researchers should consult the manufacturer's specifications or perform their own characterization for precise values.

Experimental Protocols

This section provides detailed methodologies for key experiments involving quantum dots, from their synthesis to their application in cellular imaging and biosensing.

Synthesis of Colloidal Quantum Dots (Hot-Injection Method)

This protocol describes a common method for synthesizing high-quality, monodisperse CdSe quantum dots.

Materials:

-

Cadmium oxide (CdO)

-

Oleic acid

-

1-octadecene (ODE)

-

Selenium powder

-

Trioctylphosphine (TOP)

-

Three-neck flask, heating mantle, condenser, thermocouple, syringe pump

Procedure:

-

Precursor Preparation:

-

Cadmium Precursor: In a three-neck flask, combine CdO, oleic acid, and ODE. Heat the mixture to ~150 °C under argon flow until the solution becomes clear, indicating the formation of cadmium oleate. Then, raise the temperature to the desired injection temperature (e.g., 240-300 °C).

-

Selenium Precursor: In a glovebox, dissolve selenium powder in TOP to form a selenium-TOP solution.

-

-

Hot Injection:

-

Rapidly inject the selenium-TOP solution into the hot cadmium precursor solution using a syringe.

-

The color of the solution will change rapidly, indicating the nucleation and growth of CdSe quantum dots.

-

-

Growth and Quenching:

-

Allow the reaction to proceed for a specific time to achieve the desired quantum dot size and emission color. The growth temperature can be adjusted to control the growth rate.

-

To stop the reaction, quickly cool the flask in a water bath.

-

-

Purification:

-

Add toluene to the cooled reaction mixture.

-

Precipitate the quantum dots by adding methanol and centrifuging the mixture.

-

Discard the supernatant and resuspend the quantum dot pellet in toluene. Repeat this precipitation and resuspension process several times to remove unreacted precursors and excess ligands.

-

-

Storage: Store the purified quantum dots in a nonpolar solvent like toluene in the dark.

Functionalization of Quantum Dots for Bioimaging

To make quantum dots water-soluble and biocompatible for biological applications, their hydrophobic surface ligands must be replaced with hydrophilic ones. This protocol describes a ligand exchange method.

Materials:

-

Hydrophobic quantum dots in toluene

-

Mercaptopropionic acid (MPA)

-

Potassium hydroxide (B78521) (KOH)

-

Methanol

-

Deionized water

Procedure:

-

Ligand Exchange Solution: Prepare a solution of MPA in methanol and adjust the pH to ~10 with KOH.

-

Phase Transfer:

-

Mix the hydrophobic quantum dots in toluene with the MPA solution.

-

Shake the mixture vigorously. The quantum dots will transfer from the organic phase (toluene) to the aqueous phase (methanol/water).

-

-

Purification:

-

Remove the toluene layer.

-

Precipitate the water-soluble quantum dots by adding a non-solvent like chloroform and centrifuging.

-

Resuspend the quantum dot pellet in deionized water or a suitable buffer.

-

Repeat the precipitation and resuspension steps to purify the functionalized quantum dots.

-

Quantum Dot-Based FRET Biosensor for Caspase-3 Activity

This protocol outlines the construction and use of a FRET-based biosensor to detect the activity of caspase-3, a key enzyme in apoptosis.

Materials:

-

Carboxyl-functionalized quantum dots (donor)

-

A fluorescent protein (e.g., mCherry) engineered with a caspase-3 cleavage sequence and a polyhistidine tag (acceptor)

-

Caspase-3 enzyme

-

Buffer solution (e.g., PBS)

Procedure:

-

Biosensor Assembly:

-

Mix the carboxyl-functionalized quantum dots with the engineered fluorescent protein in a buffer solution.

-

The polyhistidine tag on the protein will coordinate with the zinc-rich surface of the quantum dot shell, bringing the donor (QD) and acceptor (fluorescent protein) into close proximity, enabling FRET.

-

-

FRET Measurement:

-

Excite the quantum dot donor at a wavelength where the acceptor has minimal direct excitation.

-

Measure the emission spectrum, observing both the quenched donor emission and the sensitized acceptor emission.

-

-

Caspase-3 Activity Assay:

-

Add caspase-3 to the biosensor solution.

-

If caspase-3 is active, it will cleave the recognition sequence in the linker of the fluorescent protein, causing the acceptor to diffuse away from the quantum dot donor.

-

Monitor the change in the emission spectrum over time. A decrease in the acceptor emission and a corresponding increase in the donor emission indicate caspase-3 activity.

-

Quantum Dot Labeling for Cellular Imaging

This protocol describes a general method for labeling cell surface proteins with quantum dots for fluorescence microscopy.

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

Biotinylated primary antibody specific to the target cell surface protein

-

Streptavidin-conjugated quantum dots

-

Phosphate-buffered saline (PBS)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Fixative (e.g., 4% paraformaldehyde in PBS), if imaging fixed cells

Procedure:

-

Cell Preparation: Wash the cultured cells with PBS.

-

Primary Antibody Incubation:

-

Incubate the cells with the biotinylated primary antibody diluted in blocking buffer for 30-60 minutes at room temperature or 4°C.

-

Wash the cells three times with PBS to remove unbound primary antibody.

-

-

Quantum Dot Incubation:

-

Incubate the cells with streptavidin-conjugated quantum dots diluted in blocking buffer for 20-30 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS to remove unbound quantum dots.

-

-

(Optional) Fixation: If desired, fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature, followed by washing with PBS.

-

Imaging: Mount the coverslips or image the dishes using a fluorescence microscope equipped with appropriate filters for quantum dot excitation and emission.

Visualizations of Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate common experimental workflows and signaling concepts involving quantum dots.

Understanding the Quantum Confinement Effect in Quantum Dots: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the quantum confinement effect in quantum dots (QDs), tailored for researchers, scientists, and professionals in drug development. It delves into the core principles of quantum confinement, its impact on the optoelectronic properties of QDs, and the practical applications of this phenomenon, particularly in biological imaging and drug delivery. This guide offers detailed experimental protocols for the synthesis and characterization of QDs, presents quantitative data in a clear and comparable format, and visualizes key concepts and workflows through detailed diagrams.

The Core Principles of Quantum Confinement

Quantum confinement is a physical phenomenon that governs the properties of materials at the nanoscale.[1][2][3] When the size of a semiconductor crystal is reduced to dimensions comparable to or smaller than the material's exciton (B1674681) Bohr radius, the charge carriers (electrons and holes) become spatially confined.[4][5] This confinement leads to the quantization of energy levels, fundamentally altering the electronic and optical properties of the material from its bulk counterpart.[6][7] Quantum dots are a prime example of a three-dimensionally confined system, often referred to as "artificial atoms" due to their discrete, atom-like energy levels.[8][9]

The most significant consequence of quantum confinement in QDs is the size-dependent tunability of their bandgap.[10][11] The bandgap is the energy difference between the valence band and the conduction band. In bulk semiconductors, this is a fixed material property. However, in QDs, as the particle size decreases, the degree of confinement increases, leading to a larger effective bandgap.[2][10] This increased bandgap means that more energy is required to excite an electron from the valence to the conduction band, and consequently, a higher energy photon is emitted upon relaxation.[12][13] This results in a blue shift (shorter wavelength) in the emission spectrum for smaller QDs and a red shift (longer wavelength) for larger QDs.[8][14] This precise control over the emission color by simply tuning the particle size is a key advantage of QDs in various applications.[9][11][15]

The relationship between the size of a quantum dot and its emission properties can be modeled using the "particle in a box" model from quantum mechanics.[8][14] The energy levels of the confined electrons and holes are inversely proportional to the square of the dimension of the "box" (the QD).[14]

Quantitative Data: The Size-Emission Relationship in Quantum Dots

The ability to predict and control the emission wavelength of quantum dots based on their size is critical for their application. The following table summarizes the relationship between the core diameter and the peak emission wavelength for several common types of quantum dots. This data is compiled from various experimental sources and provides a valuable reference for material selection and synthesis design.

| Semiconductor Material | Core Diameter (nm) | Peak Emission Wavelength (nm) | Emission Color |

| CdSe | 2.0 - 3.0 | 450 - 510 | Blue |

| 3.0 - 4.5 | 510 - 570 | Green | |

| 4.5 - 6.0 | 570 - 620 | Yellow/Orange | |

| 6.0 - 8.0 | 620 - 650 | Red | |

| CdTe | 2.5 - 3.5 | 520 - 580 | Green |

| 3.5 - 5.0 | 580 - 650 | Orange/Red | |

| 5.0 - 7.0 | 650 - 750 | Deep Red | |

| InP/ZnS | 2.5 - 3.5 | 500 - 560 | Green |

| 3.5 - 4.5 | 560 - 620 | Yellow/Orange | |

| 4.5 - 5.5 | 620 - 680 | Red | |

| PbS | 3.0 - 5.0 | 800 - 1200 | Near-Infrared |

| 5.0 - 8.0 | 1200 - 1600 | Near-Infrared |

Experimental Protocols

Colloidal Synthesis of Cadmium Selenide (CdSe) Quantum Dots

This protocol describes the "hot-injection" method, a widely used technique for synthesizing monodisperse CdSe quantum dots.[5][8] This method relies on the rapid injection of precursors into a hot solvent to induce nucleation, followed by controlled growth at a lower temperature.[2]

Materials:

-

Cadmium oxide (CdO)

-

Oleic acid

-

1-Octadecene (ODE)

-

Selenium (Se) powder

-

Trioctylphosphine (TOP)

-

Methanol

-

Three-neck round-bottom flask

-

Heating mantle with temperature controller

-

Syringes and needles

-

Schlenk line for inert atmosphere (Nitrogen or Argon)

-

Condenser

-

Thermocouple

Procedure:

-

Preparation of Cadmium Precursor:

-

In a three-neck flask, combine CdO (e.g., 0.1 mmol), oleic acid (e.g., 0.5 mmol), and 1-Octadecene (e.g., 10 mL).

-

Heat the mixture to ~150 °C under vacuum for 30 minutes to remove water and oxygen.

-

Switch to an inert atmosphere (N2 or Ar) and increase the temperature to 300 °C until the solution becomes clear and colorless, indicating the formation of cadmium oleate (B1233923).

-

Cool the solution to the desired injection temperature (e.g., 240-280 °C).

-

-

Preparation of Selenium Precursor:

-

In a separate vial inside a glovebox or under an inert atmosphere, dissolve Se powder (e.g., 0.1 mmol) in TOP (e.g., 1 mL). Gentle heating may be required to facilitate dissolution.

-

-

Hot-Injection and Growth:

-

Rapidly inject the Se-TOP solution into the hot cadmium oleate solution with vigorous stirring.

-

The injection will cause a rapid drop in temperature. Allow the temperature to stabilize at the desired growth temperature (e.g., 220-260 °C).

-

The growth of the CdSe nanocrystals begins immediately, and the color of the solution will change over time, indicating an increase in particle size. Aliquots can be taken at different time points to obtain QDs of various sizes.

-

-

Quenching and Purification:

-

To stop the growth, cool the reaction mixture rapidly by removing the heating mantle.

-

Add toluene to the cooled solution.

-

Precipitate the QDs by adding an excess of methanol.

-

Centrifuge the mixture to collect the QD precipitate.

-

Discard the supernatant and re-disperse the QDs in a small amount of toluene.

-

Repeat the precipitation and re-dispersion steps 2-3 times to purify the QDs.

-

Finally, disperse the purified QDs in a suitable solvent for storage and characterization.

-

Characterization of Quantum Dots

3.2.1. UV-Visible (UV-Vis) Absorption Spectroscopy

This technique is used to determine the optical absorption properties of the QDs and to estimate their size and concentration.

Methodology:

-

Sample Preparation:

-

Disperse the synthesized QDs in a suitable solvent (e.g., toluene or hexane) to obtain a clear, non-scattering solution. The concentration should be adjusted to have an absorbance value between 0.1 and 1.0 at the first excitonic peak.

-

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use a quartz cuvette with a 1 cm path length.

-

-

Measurement:

-

Fill the reference cuvette with the pure solvent.

-

Fill the sample cuvette with the QD dispersion.

-

Scan the absorbance spectrum over a relevant wavelength range (e.g., 300-800 nm).

-

-

Data Analysis:

3.2.2. Photoluminescence (PL) Spectroscopy

PL spectroscopy is used to measure the emission properties of the QDs, including the peak emission wavelength and quantum yield.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the QDs in a suitable solvent to avoid re-absorption effects. The absorbance at the excitation wavelength should typically be less than 0.1.

-

-

Instrumentation:

-

Use a spectrofluorometer equipped with an excitation source (e.g., a xenon lamp) and a detector (e.g., a photomultiplier tube).

-

-

Measurement:

-

Set the excitation wavelength. A wavelength in the UV or blue region (e.g., 400 nm) is typically used to excite a wide range of QD sizes.

-

Scan the emission spectrum over a wavelength range that covers the expected emission of the QDs.

-

-

Data Analysis:

-

The peak of the emission spectrum corresponds to the primary color of the emitted light.[13]

-

The full width at half maximum (FWHM) of the emission peak is a measure of the color purity.

-

The quantum yield (the ratio of emitted photons to absorbed photons) can be determined by comparing the integrated emission intensity of the QD sample to that of a standard dye with a known quantum yield.[17]

-

Visualizing Concepts and Workflows

The Quantum Confinement Effect

Caption: The quantum confinement effect in a quantum dot leads to the discretization of energy bands into discrete energy levels and an increase in the band gap energy compared to the bulk material.

Experimental Workflow for Colloidal Synthesis and Characterization of QDs

Caption: A typical experimental workflow for the synthesis of quantum dots via the hot-injection method, followed by their optical characterization.

FRET-Based Monitoring of Intracellular Drug Release from a QD Carrier

Caption: A schematic illustrating the use of Förster Resonance Energy Transfer (FRET) with a quantum dot-drug conjugate to monitor intracellular drug release. The fluorescence of the QD is "turned on" upon drug release.[18][19]

Applications in Drug Development and Research

The unique optical properties of quantum dots, stemming from the quantum confinement effect, make them powerful tools in drug development and biomedical research.[10][20]

-

High-Resolution Cellular Imaging: QDs serve as highly photostable fluorescent probes for long-term imaging of cellular processes.[4][12] Their narrow emission spectra and broad absorption allow for multiplexed imaging, where multiple targets can be visualized simultaneously with minimal spectral overlap.[12] This is particularly valuable for studying complex signaling pathways and the cellular uptake and trafficking of drug molecules.[1][9]

-

In Vivo Imaging: The bright fluorescence and photostability of QDs also make them suitable for in vivo imaging in animal models.[1][9] Near-infrared (NIR) emitting QDs are especially useful for deep-tissue imaging due to the reduced absorption and scattering of NIR light by biological tissues.

-

Drug Delivery Vehicles: QDs can be functionalized to act as carriers for therapeutic agents.[19][20] Their large surface area-to-volume ratio allows for the attachment of targeting ligands (e.g., antibodies, peptides) to direct the drug to specific cells or tissues, as well as the drug molecules themselves.[4][20]

-

Real-Time Monitoring of Drug Release: As illustrated in the FRET diagram above, QDs can be integrated into drug delivery systems to provide real-time feedback on drug release at the target site.[18][19] This provides invaluable information for optimizing drug delivery kinetics and efficacy.

-

Biosensing: The high sensitivity of QD fluorescence to their local environment enables their use in biosensors for detecting specific biomolecules, such as disease markers or drug targets.

References

- 1. experts.illinois.edu [experts.illinois.edu]

- 2. Colloidal synthesis of Quantum Dots (QDs) – Nanoscience and Nanotechnology I [ebooks.inflibnet.ac.in]

- 3. youtube.com [youtube.com]

- 4. benthamscience.com [benthamscience.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantum Dots — Characterization, Preparation and Usage in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cei.washington.edu [cei.washington.edu]

- 8. azonano.com [azonano.com]

- 9. mdpi.com [mdpi.com]

- 10. dovepress.com [dovepress.com]

- 11. Multimodal Magnetic Nanoparticle–Quantum Dot Composites [mdpi.com]

- 12. Semiconductor quantum dots as fluorescent probes for in vitro and in vivo bio-molecular and cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. fab.cba.mit.edu [fab.cba.mit.edu]

- 15. education.mrsec.wisc.edu [education.mrsec.wisc.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Quantum dots as a platform for nanoparticle drug delivery vehicle design - PMC [pmc.ncbi.nlm.nih.gov]

- 20. faculty.washington.edu [faculty.washington.edu]

A Technical Guide to the Synthesis and Characterization of Novel Quantum Dots

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of novel quantum dots (QDs), with a focus on reproducible experimental protocols and clear data presentation. Quantum dots, as semiconductor nanocrystals, exhibit unique size-dependent optical and electronic properties, making them invaluable tools in various fields, including bioimaging, sensing, and drug delivery.[1][2] This document details two primary synthesis methodologies—colloidal and hydrothermal—and outlines the key characterization techniques essential for verifying their physicochemical properties.

Synthesis of Quantum Dots: Methodologies and Protocols

The properties of quantum dots are intrinsically linked to their size, shape, and surface chemistry, which are determined by the synthesis method.[3][4] Broadly, synthesis strategies are categorized as "bottom-up" or "top-down" approaches.[5]

Bottom-Up Approach: Colloidal Synthesis of Cadmium Selenide (CdSe) Quantum Dots

Colloidal synthesis offers precise control over QD nucleation and growth, enabling the production of monodisperse nanocrystals with high quantum yields.[6][7] The "hot-injection" method is a widely adopted technique.[8]

This protocol is adapted from established methods for producing CdSe quantum dots.[3][9][10][11]

Materials:

-

Cadmium oxide (CdO)

-

Selenium (Se) powder

-

1-Octadecene (ODE)

-

Oleic acid (OA)

-

Trioctylphosphine (TOP)

-

Nitrogen (N₂) gas supply

-

Three-neck round-bottom flask, heating mantle, condenser, thermometer, and syringe

Procedure:

-

Selenium Precursor Preparation: In a fume hood, dissolve 30 mg of Se powder in 5 mL of ODE and 0.4 mL of TOP in a flask with stirring. Gentle heating may be required to fully dissolve the selenium. Allow the solution to cool to room temperature.

-

Cadmium Precursor Preparation: In a three-neck flask, combine 13 mg of CdO, 0.6 mL of oleic acid, and 10 mL of ODE.

-

Reaction Setup: Equip the flask with a condenser and a thermometer, and purge with N₂. Heat the mixture to approximately 150°C under N₂ flow to dissolve the CdO, forming a clear cadmium-oleate complex.

-

Injection and Growth: Increase the temperature to 225-250°C. Swiftly inject 1 mL of the selenium precursor solution into the hot cadmium-oleate solution with vigorous stirring. This rapid injection induces nucleation of the CdSe QDs.

-

Aliquot Collection: The growth of the QDs can be monitored by the color of the solution. At timed intervals (e.g., 30 seconds, 1 minute, 2 minutes, etc.), withdraw small aliquots of the reaction mixture and quench them in cool vials to halt further growth.

-

Purification: Precipitate the synthesized CdSe QDs by adding a non-solvent like ethanol (B145695) or acetone, followed by centrifugation. The purified QDs can be redispersed in a suitable solvent such as hexane (B92381).

Top-Down Approach: Hydrothermal Synthesis of Carbon Quantum Dots (CQDs)

The hydrothermal method is a cost-effective and environmentally friendly approach for synthesizing carbon quantum dots, often from readily available organic precursors.[12]

This protocol is based on the synthesis of nitrogen-doped carbon quantum dots from citric acid and a nitrogen source.[13][14][15]

Materials:

-

Citric acid (CA)

-

Urea (B33335) or another nitrogen source (e.g., diethylenetriamine)

-

Deionized water

-

Teflon-lined stainless-steel autoclave

Procedure:

-

Precursor Solution: Dissolve an appropriate molar ratio of citric acid and urea (e.g., 1:3) in deionized water. For example, dissolve 1.3 g of citric acid and 1.3 g of urea in 20 mL of deionized water.[14]

-

Hydrothermal Reaction: Transfer the precursor solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a temperature between 180°C and 210°C for a duration of 10 to 12 hours.[14]

-

Cooling and Filtration: After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Purification: Filter the resulting solution through a 0.22 µm microporous membrane to remove larger particles. Further purification can be achieved through dialysis against deionized water to remove unreacted precursors.

Characterization of Quantum Dots

Thorough characterization is crucial to understand the properties and potential applications of the synthesized quantum dots.

Optical Spectroscopy

2.1.1. UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the quantum dots and can be used to estimate their size and concentration.[16][17] The first excitonic absorption peak is indicative of the band gap energy, which is size-dependent.[16]

-

Experimental Protocol:

-

Calibrate the UV-Vis spectrophotometer with a suitable solvent as a blank (e.g., hexane for CdSe QDs, deionized water for CQDs).[18]

-

Prepare a dilute solution of the quantum dots in a quartz cuvette to ensure the absorbance is within the linear range of the instrument (typically below 1 a.u.).[16]

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-900 nm).[16]

-

The position of the first excitonic peak can be correlated to the quantum dot size.

-

2.1.2. Photoluminescence (PL) Spectroscopy

PL spectroscopy is used to determine the emission properties of the quantum dots, including the emission wavelength and quantum yield (QY).[19][20][21]

-

Experimental Protocol:

-

Excite the quantum dot solution with a monochromatic light source at a wavelength shorter than the expected emission.

-

Record the emission spectrum using a spectrofluorometer.[19]

-

The quantum yield, which represents the efficiency of converting absorbed photons to emitted photons, can be measured using either an absolute method with an integrating sphere or a relative method by comparing to a standard fluorescent dye with a known QY.

-

Morphological and Structural Characterization

2.2.1. Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the quantum dots, allowing for the determination of their size, shape, and crystal structure.[22]

-

Experimental Protocol:

-

Prepare a dilute dispersion of the quantum dots in a volatile solvent.

-

Deposit a drop of the dispersion onto a carbon-coated copper TEM grid and allow the solvent to evaporate completely.[23] For some samples, staining with uranyl acetate (B1210297) or phosphotungstic acid may be necessary to enhance contrast.[23]

-

Load the grid into the TEM for imaging. High-resolution TEM (HRTEM) can be used to visualize the crystal lattice of the quantum dots.

-

Size Distribution Analysis

2.3.1. Dynamic Light Scattering (DLS)

DLS measures the hydrodynamic diameter of the quantum dots in a solution, providing information about their size distribution and aggregation state.[24][25]

-

Experimental Protocol:

-

Prepare a clear and homogeneous solution of the quantum dots in a suitable solvent.

-

Transfer the solution to a disposable cuvette and place it in the DLS instrument.[26]

-

The instrument measures the fluctuations in scattered laser light caused by the Brownian motion of the particles to calculate the size distribution.[27]

-

Quantitative Data Summary

The following tables summarize typical quantitative data for different types of quantum dots synthesized by the methods described.

| Quantum Dot Type | Synthesis Method | Precursors | Average Size (nm) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (%) |

| CdSe | Colloidal Hot-Injection | CdO, Se, Oleic Acid, ODE, TOP | 2 - 7 | 400 - 600 | 450 - 650 | 50 - 85 |

| N-doped Carbon QDs | Hydrothermal | Citric Acid, Urea | 2 - 5 | 340 - 380 | 420 - 460 | 10 - 52 |

| Graphene QDs | Hydrothermal | Graphene Oxide | 1.5 - 5 | 320 - 360 | 450 - 550 | 5 - 15 |

Visualizations of Workflows and Pathways

General Experimental Workflow for Quantum Dot Synthesis and Characterization

Caption: A generalized workflow for the synthesis, characterization, and application of quantum dots.

Signaling Pathway: FRET-Based Protease Detection

Quantum dots can serve as donors in Förster Resonance Energy Transfer (FRET) based biosensors for detecting protease activity.[28][29][30][31]

Caption: FRET-based signaling pathway for the detection of protease activity using a quantum dot-fluorophore pair.

References

- 1. mrforum.com [mrforum.com]

- 2. Quantum dots: synthesis, bioapplications, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. shop.nanografi.com [shop.nanografi.com]

- 5. ijrat.org [ijrat.org]

- 6. Colloidal synthesis of Quantum Dots (QDs) – Nanoscience and Nanotechnology I [ebooks.inflibnet.ac.in]

- 7. Analysis of Carbon quantum dots (CQDs) by UV-Vis Spectroscopy - STEMart [ste-mart.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Cadmium Selenide Quantum Dot Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scribd.com [scribd.com]

- 12. semarakilmu.com.my [semarakilmu.com.my]

- 13. CN105271172A - Preparation method of super-high-quantum-yield carbon quantum dots with citric acid-urea as raw materials - Google Patents [patents.google.com]

- 14. Red-Emitting Carbon Quantum Dots for Biomedical Applications: Synthesis and Purification Issues of the Hydrothermal Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. drpress.org [drpress.org]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. nnci.net [nnci.net]

- 19. static.horiba.com [static.horiba.com]

- 20. azom.com [azom.com]

- 21. azonano.com [azonano.com]

- 22. www2.ite.waw.pl [www2.ite.waw.pl]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. solids-solutions.com [solids-solutions.com]

- 26. materialneutral.info [materialneutral.info]

- 27. rivm.nl [rivm.nl]

- 28. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Analysis of protease activity using quantum dots and resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. [PDF] Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer | Semantic Scholar [semanticscholar.org]

- 31. Multiplexed tracking of protease activity using a single color of quantum dot vector and a time-gated Förster resonance energy transfer relay - PubMed [pubmed.ncbi.nlm.nih.gov]

Biocompatibility and Toxicity of Quantum Dots for In Vivo Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantum dots (QDs) are semiconductor nanocrystals (typically 2-10 nm in diameter) that exhibit unique quantum mechanical properties, leading to exceptional optical characteristics such as high photostability, broad absorption spectra, and narrow, size-tunable emission spectra.[1][2][3] These properties make them highly attractive for a range of in vivo applications, including biomedical imaging, drug delivery, and diagnostics.[3][4][5] However, the translation of QDs from bench to bedside is significantly hampered by concerns regarding their potential toxicity.[5][6][7] This technical guide provides an in-depth overview of the critical factors influencing the biocompatibility and toxicity of QDs in in vivo settings, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

The primary toxicity concerns stem from the composition of many traditional QDs, which often contain heavy metals like cadmium (Cd).[6][8] The in vivo degradation of these QDs can lead to the release of toxic ions and the generation of reactive oxygen species (ROS), inducing cellular damage, inflammation, and organ dysfunction.[6][9][10] Consequently, a thorough understanding of the physicochemical properties of QDs and their interactions with biological systems is paramount for the design of safer and more effective QD-based nanomedicines.

Factors Influencing Quantum Dot Biocompatibility and Toxicity

The in vivo response to QDs is not uniform and is dictated by a multitude of intrinsic and extrinsic factors. A comprehensive assessment of QD safety requires consideration of the following key parameters:

-

Core Composition: The elemental composition of the QD core is a primary determinant of its intrinsic toxicity. Cadmium-based QDs (e.g., CdSe, CdTe) have been extensively studied and are known to release toxic Cd²⁺ ions upon degradation.[6][8][11] This has spurred the development of "cadmium-free" QDs, such as those based on indium phosphide (B1233454) (InP), copper indium sulfide (B99878) (CuInS₂), silicon (Si), or graphene, which are generally considered to have a better safety profile.[5][8][12]

-

Shell Coating: To mitigate the leaching of toxic core materials and improve photostability, QDs are often encapsulated with a shell of a wider bandgap semiconductor material, most commonly zinc sulfide (ZnS).[1][13] This core/shell structure can significantly reduce cytotoxicity.[1][10]

-

Surface Functionalization and Ligands: The surface chemistry of QDs governs their interaction with the biological environment. Hydrophobic QDs synthesized in organic solvents must be rendered water-soluble for biological applications through ligand exchange or encapsulation with amphiphilic polymers.[14][15] Common surface coatings include polyethylene (B3416737) glycol (PEG), silica, and various polymers.[6] These coatings can influence the QD's charge, hydrodynamic size, and propensity for protein adsorption, thereby affecting its biodistribution, clearance, and toxicity.[6][7]

-

Size and Shape: The hydrodynamic diameter of a QD is a critical factor determining its in vivo fate.[2][4] QDs with a hydrodynamic diameter below the renal filtration threshold (approximately 5.5 nm) can be efficiently cleared from the body via the urine, minimizing long-term accumulation and potential toxicity.[2][4][16] Larger QDs are typically taken up by the reticuloendothelial system (RES), accumulating in organs such as the liver and spleen.[1][6]

-

Dose and Route of Administration: As with any substance, the dose and route of exposure significantly impact the toxicological profile of QDs.[6] In vivo studies often involve intravenous, intraperitoneal, or subcutaneous administration, each leading to different biodistribution patterns and potential target organ toxicities.

Quantitative In Vivo Toxicity Data

The following tables summarize quantitative data from various in vivo studies on the toxicity of different types of quantum dots.

Table 1: In Vivo Toxicity of Cadmium-Based Quantum Dots

| Quantum Dot Type (Core/Shell) | Animal Model | Administration Route | Dose | Key Findings | Reference |

| CdSe/ZnS | Wistar Male Rats | Intraperitoneal | 10, 20, 40, 80 mg/kg | Dose-dependent increase in oxidative stress markers. | [1] |

| CdSe/ZnS | BALB/c Mice | Intraperitoneal | 10, 20, 40 mg/kg | 40 mg/kg dose induced testicular toxicity, including damage to seminiferous tubules and reduced sperm counts. | [1][17] |

| CdTe | Wistar Rats | Intravenous | 0.1-1 µg/L | Neurotoxicity, including oxidative stress and impaired motor neuron function. | [18] |

| CdSe/ZnS | Sprague-Dawley Rats | Intravenous | 2.5-15.0 nmol | No significant toxicity observed in short-term (<7 days) and long-term (>80 days) studies based on hematology, clinical biochemistry, and histology. | [6][19][20] |

Table 2: In Vivo Biocompatibility of Cadmium-Free Quantum Dots

| Quantum Dot Type | Animal Model | Administration Route | Dose | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | Graphene QDs (GQDs) | Mice | Intravenous | 5 or 10 mg/kg | No appreciable toxicity observed after 21 days; no obvious organ damage or lesions. |[17] | | InP/ZnS | BALB/c Mice | Intravenous | Not specified | Rapid distribution to the liver and spleen. |[1] | | Tungsten Disulfide (WS₂) QDs | Not specified | Intraperitoneal | Up to 10 mg/kg | No evident toxic response; renal excretion confirmed. |[21] |

Table 3: Hydrodynamic Diameter and Renal Clearance of Quantum Dots

| Hydrodynamic Diameter (HD) | Renal Clearance Efficiency | Key Observations | Reference |

| < 5.5 nm | High | Rapid and efficient urinary excretion, leading to elimination from the body. | [2][4][16] |

| ~5.5 nm | ~50% | Represents the approximate renal filtration threshold. | [4] |

| > 6 nm | Low to negligible | Minimal excretion; accumulation in the liver and spleen. | [5] |

| > 15 nm (due to protein adsorption) | Negligible | Increased hydrodynamic size due to serum protein binding prevents renal excretion. | [2][4][16] |

Key In Vivo Experimental Protocols

This section provides detailed methodologies for essential in vivo experiments to assess the biocompatibility and toxicity of quantum dots.

In Vivo Biodistribution Study using Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

This protocol describes the quantitative determination of QD accumulation in various organs.

Objective: To quantify the distribution of QDs in different tissues and organs over time.

Materials:

-

Quantum dots of interest

-

Animal model (e.g., mice or rats)

-

Anesthesia (e.g., isoflurane)

-

Saline solution (sterile, for perfusion)

-

Surgical tools (scissors, forceps)

-

Collection tubes (pre-weighed)

-

Concentrated nitric acid (trace metal grade)

-

Hydrogen peroxide (30%)

-

ICP-MS instrument

-

Standard solutions of the core element (e.g., Cadmium, Indium)

Procedure:

-

Animal Administration: a. Acclimatize animals for at least one week before the experiment. b. Administer a known concentration of QDs to the animals via the desired route (e.g., intravenous injection). Include a control group receiving only the vehicle. c. House the animals under standard conditions for the duration of the study (e.g., 1 hour, 24 hours, 7 days, 28 days).

-

Tissue Collection: a. At each time point, euthanize a group of animals using an approved method. b. Perform cardiac perfusion with saline to remove blood from the organs. c. Carefully dissect the organs of interest (e.g., liver, spleen, kidneys, lungs, heart, brain) and place them in pre-weighed collection tubes. d. Record the wet weight of each organ.

-

Sample Digestion: a. Add a measured volume of concentrated nitric acid to each tissue sample. b. Allow the samples to digest at room temperature overnight or heat gently (e.g., 60-80°C) until the tissue is dissolved. c. Add a small volume of hydrogen peroxide to complete the digestion and obtain a clear solution. d. Dilute the digested samples to a final volume with deionized water.

-

ICP-MS Analysis: a. Prepare a calibration curve using standard solutions of the core element of the QD. b. Analyze the diluted samples using the ICP-MS instrument to determine the concentration of the element. c. Express the results as the percentage of the injected dose per gram of tissue (%ID/g).

In Vivo Genotoxicity Assessment using the Comet Assay

This protocol outlines the procedure for detecting DNA strand breaks in single cells isolated from tissues.[14][15][22][23]

Objective: To evaluate the potential of QDs to induce DNA damage in vivo.

Materials:

-

Animal model treated with QDs and appropriate controls (vehicle and positive control like methyl methanesulfonate).

-

Mincing solution (e.g., Hank's Balanced Salt Solution with 20 mM EDTA and 10% DMSO).

-

Low melting point agarose (B213101) (LMPA) and normal melting point agarose (NMPA).

-

Microscope slides.

-

Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh).

-

Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13).

-

Neutralization buffer (e.g., 0.4 M Tris, pH 7.5).

-

DNA staining solution (e.g., SYBR Green or ethidium (B1194527) bromide).

-

Fluorescence microscope with appropriate filters.

-

Image analysis software.

Procedure:

-

Cell Isolation: a. Following treatment, euthanize the animals and dissect the target organs. b. Mince the tissues in cold mincing solution to release single cells. c. Filter the cell suspension to remove debris.

-

Slide Preparation: a. Coat microscope slides with NMPA and allow to dry. b. Mix the isolated cells with LMPA and pipette onto the NMPA-coated slides. c. Cover with a coverslip and allow the agarose to solidify on a cold plate.

-

Lysis: a. Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

-

DNA Unwinding and Electrophoresis: a. Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer. b. Allow the DNA to unwind for a set period (e.g., 20-40 minutes). c. Apply an electric field (e.g., 25 V, 300 mA) for a specific duration (e.g., 20-30 minutes).

-

Neutralization and Staining: a. Gently remove the slides and immerse them in neutralization buffer. b. Stain the slides with the DNA staining solution.

-

Scoring and Analysis: a. Visualize the "comets" using a fluorescence microscope. b. Use image analysis software to score at least 50-100 comets per slide. c. The extent of DNA damage is typically quantified by parameters such as tail length, % DNA in the tail, and tail moment.

In Vivo Acute and Chronic Toxicity Assessment

This is a general protocol to evaluate the overall systemic toxicity of QDs.

Objective: To assess the short-term (acute) and long-term (chronic) toxic effects of QDs on animal health.

Procedure:

-

Animal Dosing and Observation: a. Administer QDs to animals at various dose levels. b. For acute toxicity, observe animals for up to 14 days. For chronic toxicity, the observation period can extend to 90 days or longer. c. Monitor for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and appearance.

-

Hematology and Clinical Biochemistry: a. At selected time points, collect blood samples. b. Perform a complete blood count (CBC) to assess effects on red blood cells, white blood cells, and platelets. c. Analyze serum or plasma for biochemical markers of organ function, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) for liver function, and creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) for kidney function.

-

Histopathological Analysis: a. At the end of the study, euthanize the animals and perform a gross necropsy. b. Collect major organs and tissues, fix them in 10% neutral buffered formalin, process, and embed in paraffin. c. Section the tissues, stain with hematoxylin (B73222) and eosin (B541160) (H&E), and examine them under a microscope for any pathological changes, such as inflammation, necrosis, or cellular degeneration.

Assessment of In Vivo Reactive Oxygen Species (ROS) Generation

This protocol describes a method to measure oxidative stress in tissues following QD exposure.

Objective: To determine if QD administration leads to an increase in ROS production in vivo.

Materials:

-

Tissue homogenates from QD-treated and control animals.

-

Assay buffer (e.g., phosphate-buffered saline).

-

Fluorescent probe for ROS (e.g., 2',7'-dichlorofluorescin diacetate - DCFDA).

-

Fluorometer or fluorescence plate reader.

-

Protein quantification assay kit (e.g., BCA or Bradford).

Procedure:

-

Tissue Homogenization: a. Homogenize fresh or frozen tissue samples in cold assay buffer. b. Centrifuge the homogenate to remove cellular debris and collect the supernatant.

-

ROS Measurement: a. Incubate a portion of the tissue supernatant with the DCFDA probe in the dark. DCFDA is non-fluorescent until it is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). b. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Data Normalization: a. Measure the protein concentration in each tissue supernatant sample. b. Normalize the fluorescence intensity to the protein concentration to account for variations in tissue sample size. c. Compare the normalized fluorescence values between the QD-treated and control groups.

Visualization of Key Concepts

The following diagrams, created using the Graphviz DOT language, illustrate fundamental concepts related to QD toxicity and experimental workflows.

Mechanisms of Quantum Dot Toxicity

Caption: Mechanisms of Quantum Dot Toxicity.

Experimental Workflow for In Vivo Toxicity Assessment

Caption: In Vivo QD Toxicity Assessment Workflow.

Oxidative Stress-Induced Signaling Pathway

Caption: Nrf2-Mediated Oxidative Stress Response.

Conclusion and Future Perspectives

The biocompatibility and toxicity of quantum dots in vivo are complex issues that depend on a delicate interplay of their physicochemical properties and the biological environment. While cadmium-based QDs have demonstrated significant potential in various applications, their inherent toxicity remains a major hurdle for clinical translation. The development of cadmium-free QDs and advanced surface modification strategies are promising avenues for enhancing their safety profile.

For researchers and drug development professionals, a rigorous and standardized approach to in vivo toxicity assessment is crucial. The experimental protocols outlined in this guide provide a framework for a comprehensive evaluation of QD safety. By carefully characterizing the biodistribution, genotoxicity, and systemic effects of novel QD formulations, the scientific community can pave the way for the responsible and effective use of this powerful nanotechnology in medicine. Future research should focus on developing biodegradable QDs and further elucidating the long-term fate and chronic toxicity of different QD compositions to ensure their safe and successful clinical application.

References

- 1. A Review of in vivo Toxicity of Quantum Dots in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantum Dots for Live Cell and In Vivo Imaging [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. Bioconjugated Quantum Dots for In Vivo Molecular and Cellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] In vivo quantum-dot toxicity assessment. | Semantic Scholar [semanticscholar.org]

- 7. tandfonline.com [tandfonline.com]

- 8. graphviz.org [graphviz.org]

- 9. researchgate.net [researchgate.net]

- 10. toolify.ai [toolify.ai]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Protocol for quantum dot-based cell counting and immunostaining of pulmonary arterial cells from patients with pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantification techniques and biodistribution of semiconductor quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials [frontiersin.org]

- 15. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Renal clearance of quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparison of Toxicity of CdSe: ZnS Quantum Dots on Male Reproductive System in Different Stages of Development in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dovepress.com [dovepress.com]

- 19. inbs.med.utoronto.ca [inbs.med.utoronto.ca]

- 20. In vivo quantum-dot toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. app.scientifiq.ai [app.scientifiq.ai]

- 23. academic.oup.com [academic.oup.com]

Surface Functionalization of Quantum Dots for Biological Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, methodologies, and applications of surface functionalization of quantum dots (QDs) for biological research and drug development. We delve into the critical techniques used to modify QD surfaces, enhancing their biocompatibility, stability, and targeting specificity for advanced biological applications. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological pathways and experimental workflows.

Introduction to Quantum Dots and the Need for Surface Functionalization

Quantum dots are semiconductor nanocrystals, typically 2-10 nanometers in diameter, that exhibit unique quantum mechanical properties. Their fluorescence emission wavelength is directly related to their size, allowing for the creation of a wide spectrum of colors from a single material by simply varying the nanocrystal size. This size-tunable emission, coupled with their broad absorption spectra, high quantum yield, and exceptional photostability, makes them superior alternatives to traditional organic fluorescent dyes in many biological imaging and sensing applications.[1][2]

However, pristine QDs are typically synthesized in organic solvents, resulting in a hydrophobic surface that is incompatible with aqueous biological environments.[1] Furthermore, the core materials of many high-performance QDs, such as cadmium selenide (B1212193) (CdSe) and cadmium telluride (CdTe), can be toxic to cells if they are released into the biological milieu.[3] Therefore, surface functionalization is a critical step to render QDs water-soluble, reduce their cytotoxicity, and enable their conjugation with biological molecules for specific targeting.[4]

Core Strategies for Surface Functionalization

Two primary strategies are employed to modify the surface of QDs for biological applications: ligand exchange and encapsulation.

Ligand Exchange

Ligand exchange involves replacing the native hydrophobic ligands on the QD surface with bifunctional molecules that have a head group with high affinity for the QD surface and a tail group that imparts hydrophilicity.[5] Thiol-containing molecules, such as mercaptopropionic acid (MPA), are commonly used for this purpose, as the thiol group strongly binds to the zinc sulfide (B99878) (ZnS) shell that typically coats CdSe QDs.[6][7]

Advantages:

-

Results in a smaller hydrodynamic size compared to encapsulation.[8]

-

Provides direct access to the QD surface for further conjugation.

Disadvantages:

-

Can sometimes lead to a decrease in quantum yield.[5]

-

The dynamic nature of ligand binding can lead to instability in certain biological environments.

Encapsulation

Encapsulation involves coating the hydrophobic QDs with a layer of amphiphilic molecules, such as polymers or phospholipids.[9][10] The hydrophobic portion of the encapsulating agent interacts with the native ligands on the QD surface, while the hydrophilic portion extends into the aqueous environment, rendering the entire assembly water-soluble. Poly(ethylene glycol) (PEG) is a widely used polymer for encapsulation due to its biocompatibility and ability to reduce non-specific protein adsorption.[11][12]

Advantages:

-

Provides a stable and robust coating.[10]

-

Effectively shields the toxic core of the QD.[3]

-

PEGylation can increase the circulation half-life of QDs in vivo.[11]

Disadvantages:

-

Results in a larger hydrodynamic size, which can affect biodistribution and cellular uptake.[8]

Quantitative Impact of Surface Functionalization

The choice of surface functionalization strategy significantly impacts the physicochemical and biological properties of QDs. The following tables summarize key quantitative data from the literature.

Table 1: Effect of Surface Coating on Quantum Dot Properties

| Surface Coating | Hydrodynamic Diameter (nm) | Quantum Yield (%) | Zeta Potential (mV) | Reference |

| TOPO (in organic solvent) | ~5 | ~50-80 | N/A | [5] |

| Mercaptopropionic Acid (MPA) | 8 - 15 | 20 - 50 | -30 to -50 | [5][13] |

| PEG-amine | 15 - 25 | 40 - 70 | +15 to +30 | [14] |

| Amphiphilic Polymer | 20 - 30 | 50 - 80 | -20 to -40 | [8][13] |

| Silica | 25 - 40 | 30 - 60 | -30 to -50 | [15] |

Table 2: Influence of PEGylation on in vivo Biodistribution of Quantum Dots in Mice (24 hours post-injection)

| Surface Coating | Liver Accumulation (% Injected Dose) | Spleen Accumulation (% Injected Dose) | Blood Half-life (hours) | Reference |

| Carboxyl | ~60 | ~10 | < 1 | [11][16] |

| PEGylated | ~20 | ~5 | 4 - 6 | [11][16] |

Table 3: Comparative Cytotoxicity of Quantum Dots with Different Surface Coatings (IC50 values in µg/mL)

| Cell Line | Carboxyl-QDs | Amine-QDs | PEG-QDs | Reference |

| HeLa | 150 | 50 | > 500 | [14][17] |

| Macrophages (J774A.1) | 100 | 25 | > 400 |

Detailed Experimental Protocols

This section provides detailed methodologies for key surface functionalization and bioconjugation experiments.

Protocol for Ligand Exchange with 3-Mercaptopropionic Acid (MPA)

This protocol describes the phase transfer of hydrophobic QDs (e.g., CdSe/ZnS) to an aqueous solution using MPA.[5]

Materials:

-

Hydrophobic QDs (e.g., TOPO-capped CdSe/ZnS) in chloroform (B151607) or toluene.

-

3-Mercaptopropionic acid (MPA).

-

Potassium hydroxide (B78521) (KOH) or tetramethylammonium (B1211777) hydroxide (TMAH).

-

Methanol.

-

Chloroform.

-

Deionized (DI) water.

-

Centrifuge.

-

pH meter.

Procedure:

-

Prepare the Ligand Exchange Solution: In a fume hood, dissolve a 10-fold molar excess of MPA relative to the QDs in methanol. Add KOH or TMAH dropwise while stirring until the pH of the solution reaches 10-11. This deprotonates the carboxylic acid group of MPA, making it more soluble in the polar solvent.

-

Precipitate Hydrophobic QDs: Add the methanolic MPA solution to the QD solution in chloroform/toluene. The addition of the polar solvent will cause the hydrophobic QDs to precipitate.

-

Centrifugation: Centrifuge the mixture at 8,000 rpm for 5 minutes to pellet the precipitated QDs.

-

Resuspension and Incubation: Discard the supernatant and resuspend the QD pellet in a small amount of chloroform. Add the methanolic MPA solution again and sonicate the mixture for 10-15 minutes to facilitate ligand exchange. Allow the mixture to react for 1-2 hours at room temperature with gentle stirring.

-

Aqueous Phase Transfer: Add DI water to the reaction mixture and vortex vigorously. The MPA-coated QDs will transfer to the aqueous phase.

-

Purification: Centrifuge the biphasic mixture to separate the layers. Carefully collect the aqueous top layer containing the water-soluble QDs. To remove excess MPA, perform several cycles of precipitation with a non-solvent like isopropanol (B130326) followed by centrifugation and redispersion in DI water or a suitable buffer (e.g., PBS).

-

Characterization: Characterize the final product by measuring the hydrodynamic size (Dynamic Light Scattering), zeta potential, and quantum yield.

Protocol for Polymer Encapsulation of Quantum Dots

This protocol outlines the encapsulation of hydrophobic QDs using an amphiphilic polymer.[9][10]

Materials:

-

Hydrophobic QDs in chloroform.

-

Amphiphilic polymer (e.g., poly(styrene-co-maleic anhydride) modified with ethanolamine).

-

Chloroform.

-

DI water.

-

Dialysis membrane (e.g., 10 kDa MWCO).

-

Sonicator.

Procedure:

-

Prepare Polymer Solution: Dissolve the amphiphilic polymer in chloroform at a concentration of 10 mg/mL.

-

Mix QDs and Polymer: In a glass vial, mix the hydrophobic QD solution with the polymer solution. The ratio of polymer to QDs should be optimized, but a starting point is a 5:1 mass ratio.

-

Solvent Evaporation: Sonicate the mixture for 5 minutes to ensure homogeneity. Evaporate the chloroform under a stream of nitrogen or in a vacuum oven until a thin film of QD-polymer composite is formed on the walls of the vial.

-

Hydration: Add DI water or a buffer to the vial and sonicate the mixture using a probe sonicator for 15-30 minutes, or until the film is completely dispersed, forming a clear aqueous solution of polymer-encapsulated QDs.

-

Purification: To remove any excess polymer and residual solvent, dialyze the aqueous QD solution against DI water for 48 hours, changing the water every 12 hours.

-

Filtration: Filter the purified QD solution through a 0.22 µm syringe filter to remove any large aggregates.

-

Characterization: Analyze the encapsulated QDs for their hydrodynamic size, zeta potential, and quantum yield.

Protocol for Antibody Conjugation to Carboxylated Quantum Dots

This protocol describes the covalent conjugation of an antibody to carboxyl-functionalized QDs using EDC/Sulfo-NHS chemistry.

Materials:

-

Carboxyl-functionalized QDs in a suitable buffer (e.g., MES buffer, pH 6.0).

-

Antibody to be conjugated.

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

-

N-Hydroxysulfosuccinimide (Sulfo-NHS).

-

MES buffer (pH 6.0).

-

Phosphate-buffered saline (PBS, pH 7.4).

-

Quenching solution (e.g., hydroxylamine (B1172632) or glycine).

-

Size exclusion chromatography column or centrifugal filtration units for purification.

Procedure:

-

Activate Carboxyl Groups: In a microcentrifuge tube, add a 100-fold molar excess of EDC and a 250-fold molar excess of Sulfo-NHS to the carboxylated QD solution in MES buffer. Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

-

Antibody Addition: Add the antibody to the activated QD solution. The molar ratio of antibody to QD should be optimized, but a starting point is 5-10 antibodies per QD. Incubate the mixture for 2 hours at room temperature with gentle shaking.

-

Quench the Reaction: Add the quenching solution to a final concentration of 10 mM to deactivate the unreacted NHS-esters. Incubate for 15 minutes at room temperature.

-

Purification: Remove the excess antibody and crosslinkers by passing the reaction mixture through a size exclusion chromatography column or by using centrifugal filtration units with an appropriate molecular weight cutoff.

-

Characterization: Confirm the successful conjugation by gel electrophoresis, which will show a shift in the band of the QDs after antibody conjugation. The functionality of the conjugated antibody can be assessed using an immunoassay such as ELISA.

Visualizing Biological Interactions and Workflows

Graphviz diagrams are provided to illustrate key signaling pathways and experimental workflows involving functionalized QDs.

Signaling Pathway: EGFR-Targeted Quantum Dots in Cancer Cells

This diagram illustrates the mechanism of action of Epidermal Growth Factor Receptor (EGFR)-targeted QDs in cancer cells that overexpress EGFR.[11]

Experimental Workflow: FRET-Based Kinase Activity Biosensor

This diagram outlines the experimental workflow for a Förster Resonance Energy Transfer (FRET)-based biosensor using QDs to detect kinase activity.[9][14][16]

Logical Relationship: Surface Functionalization Choices and Outcomes

This diagram illustrates the logical relationships between the choice of QD surface functionalization and the resulting properties and applications.

Conclusion and Future Outlook

The surface functionalization of quantum dots is a cornerstone for their successful application in biology and medicine. The choice between ligand exchange and encapsulation strategies depends heavily on the specific requirements of the intended application, with a trade-off between hydrodynamic size, stability, and quantum yield. As QD synthesis methods continue to improve, yielding brighter and more stable nanocrystals, the development of novel and more efficient surface functionalization strategies will be crucial. Future research will likely focus on creating "smart" QD coatings that can respond to specific biological stimuli, further enhancing their utility in targeted drug delivery and advanced diagnostics. The continued development of well-characterized and robustly functionalized quantum dots holds immense promise for advancing our understanding of complex biological processes and for the development of next-generation theranostics.

References

- 1. Bioconjugated quantum dots for in vivo molecular and cellular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. etd.cput.ac.za [etd.cput.ac.za]

- 3. Zn(II)-Coordinated Quantum Dot-FRET Nanosensors for the Detection of Protein Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization and cancer cell specific binding properties of anti-EGFR antibody conjugated quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Quantum dots for multimodal molecular imaging of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A FRET-Based Biosensor for Imaging SYK Activities in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Semiconductor Quantum Dots for Bioimaging and Biodiagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Quantum Dots: An Emerging Approach for Cancer Therapy [frontiersin.org]

- 11. FRET biosensor-based kinase inhibitor screen for ERK and AKT activity reveals differential kinase dependencies for proliferation in TNBC cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. In Vitro and In Vivo Imaging of Prostate Cancer Angiogenesis Using Anti-Vascular Endothelial Growth Factor Receptor 2 Antibody-Conjugated Quantum Dot - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carbon Dots Conjugated with Vascular Endothelial Growth Factor for Protein Tracking in Angiogenic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ‘In vivo’ optical approaches to angiogenesis imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Bio-Conjugated Quantum Dots for Cancer Research: Detection and Imaging [frontiersin.org]

- 17. biomedres.us [biomedres.us]

A Technical Guide to the Optical and Electronic Properties of Quantum Dot Compositions

Quantum dots (QDs) are semiconductor nanocrystals, typically between 2 and 10 nanometers in diameter, whose small size confers unique quantum mechanical properties.[1][2] Due to quantum confinement effects, the electronic and optical properties of QDs are highly dependent on their size and composition.[3][4] This size-tunability allows for the precise control of their absorption and emission spectra, making them invaluable tools in fields ranging from optoelectronics to biomedical imaging and drug development.[1][5] This guide provides an in-depth overview of the core optical and electronic properties of four major classes of quantum dots: Cadmium Selenide (B1212193) (CdSe), Cadmium Telluride (CdTe), Indium Phosphide (InP), and metal halide perovskites.

Core Properties of Quantum Dot Compositions

The choice of semiconductor material is the primary determinant of a quantum dot's intrinsic properties. The following sections detail the characteristics of several common QD compositions.

Cadmium Selenide (CdSe) Quantum Dots

CdSe QDs are among the most extensively studied II-VI semiconductor nanocrystals, known for their bright and stable fluorescence. Their properties are heavily influenced by quantum confinement; as the nanocrystal size decreases, the band gap energy increases, causing a blue shift in both absorption and emission spectra.[4][6] For instance, the optical gap of CdSe can be tuned from approximately 1.7 eV (deep red) to 2.4 eV (green) by reducing the dot diameter.[7] Core-shell structures, such as CdSe/ZnS, are often synthesized to improve photostability and quantum yield by passivating surface defects.[8] The fluorescence lifetimes of these core-shell QDs can range from 26 to 150 nanoseconds, with quantum yields often between 40% and 90%.[8]

Cadmium Telluride (CdTe) Quantum Dots

CdTe is another important II-VI semiconductor material that can be synthesized as colloidal QDs. Bulk CdTe has a direct band gap of about 1.53 eV.[9][10] As quantum dots, their optical energy gap can be tuned, for example, to between 2.29 eV and 2.50 eV.[9] The size-dependent properties of CdTe QDs allow their emission to be tuned across a significant portion of the visible spectrum, from green to red.[11][12] They are frequently synthesized in aqueous solutions, making them suitable for various biological applications.[13] The increase in QD size leads to the emission of longer wavelengths.[10]

Indium Phosphide (InP) Quantum Dots

As a III-V semiconductor, InP has emerged as a less toxic alternative to cadmium-based quantum dots.[14][15] Bulk InP has a band gap of about 1.35 eV, and its QDs can be tuned across the visible and near-infrared regions.[15] InP QDs exhibit strong quantum confinement due to a large exciton (B1674681) Bohr radius.[15] To achieve high photoluminescence and stability, InP QDs are almost always synthesized with a core-shell structure, such as InP/ZnS or InP/ZnSe/ZnS.[14][16] These heterostructures passivate surface defects and can yield near-unity photoluminescence quantum yields with narrow emission peaks (≤35 nm).[16]

Perovskite Quantum Dots (PQDs)

Recently, metal halide perovskite quantum dots (e.g., CsPbX₃, where X = Cl, Br, I) have garnered significant attention for their exceptional optoelectronic properties.[17][18] They are known for their extremely high photoluminescence quantum yields (often exceeding 90%), narrow emission bandwidths (typically 18-30 nm), and compositionally tunable bandgaps that cover the entire visible spectrum (420-780 nm).[2][19] The emission color can be precisely controlled by altering the halide composition; CsPbCl₃ emits in the blue, CsPbBr₃ in the green, and CsPbI₃ in the red region.[2] Their high defect tolerance and solution-based fabrication make them promising materials for applications in LEDs, solar cells, and photodetectors.[1][20]

Data Presentation: Comparative Properties of Quantum Dots

The following tables summarize the key optical and electronic properties of the discussed quantum dot compositions. Values can vary based on synthesis methods, surface ligands, and the presence of a shell.

Table 1: Optical and Electronic Properties of CdSe and CdTe Quantum Dots

| Property | CdSe | CdSe/ZnS | CdTe |

| Typical Size Range (nm) | 2 - 12[4][21] | 2 - 10 | 2 - 8.3[11][22] |

| Band Gap (eV) | Tunable, e.g., 1.7 - 2.4[7] | Similar to CdSe core | Tunable, e.g., 2.29 - 2.50[9] |

| Absorption λmax (nm) | Size-dependent, ~460 - 640 | Size-dependent, ~500 - 650 | Size-dependent, ~500 - 700[11] |

| Emission λmax (nm) | Size-dependent, ~470 - 650[21] | Size-dependent, ~565 - 800[8] | Size-dependent, ~527 - 629[23] |

| Quantum Yield (QY) | Variable, often improved by shelling | 40% - 90%[8] | Up to ~90%[11] |

| FWHM (nm) | ~30 - 40 | ~30 - 40 | < 60[9][10] |

| Fluorescence Lifetime (ns) | ~10 - 30 | 26 - 150[8] | ~10 - 25 |

Table 2: Optical and Electronic Properties of InP and Perovskite Quantum Dots

| Property | InP (Core-Shell, e.g., InP/ZnS) | Perovskite (CsPbX₃) |

| Typical Size Range (nm) | 1 - 4[24] | < 10[25] |

| Band Gap (eV) | Tunable, e.g., 2.0 - 2.7[24] | Tunable by composition |

| Absorption λmax (nm) | Size-dependent, ~450 - 610[14][24] | Composition-dependent |

| Emission λmax (nm) | Size-dependent, ~520 - 650[14] | Tunable, 420 - 780[19] |